

Spectroscopic Properties of Azinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Azinic acid*

Cat. No.: *B1255432*

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Introduction

Azinic acid (H_3NO_2), also known as hydroxyazane oxide, is a nitrogen oxoacid. A comprehensive review of publicly available scientific literature and databases indicates a notable absence of experimentally determined or theoretically computed spectroscopic data (NMR, IR, UV-Vis) for this compound. This guide, therefore, serves as a technical overview of the methodologies that would be employed to characterize the spectroscopic properties of a compound such as **azinic acid**. It is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis and characterization of novel chemical entities.

While specific quantitative data for **azinic acid** is not available, this document provides detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound is presented.

Data Presentation

As of the latest literature review, no experimental or computed spectroscopic data for **Azinic acid** has been published. The following tables are provided as a template for the presentation of such data once it becomes available.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for **Azinic Acid**

Nucleus	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
^1H	Data not available	Data not available	Data not available	Data not available
^{13}C	Data not available	Data not available		

Table 2: Infrared (IR) Spectroscopic Data for **Azinic Acid**

Vibrational Mode	Wavenumber (cm^{-1})	Intensity	Functional Group
O-H stretch	Data not available	Data not available	Hydroxyl
N-H stretch	Data not available	Data not available	Amine
N=O stretch	Data not available	Data not available	Nitroso/Nitro
N-O stretch	Data not available	Data not available	N-Oxide

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for **Azinic Acid**

Solvent	λ_{max} [nm]	Molar Absorptivity (ϵ) [$\text{M}^{-1}\text{cm}^{-1}$]	Electronic Transition
Data not available	Data not available	Data not available	Data not available

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound like **azinic acid**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[\[1\]](#)

1. Sample Preparation:

- Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[\[1\]](#)
- The choice of solvent is crucial and should dissolve the compound without reacting with it.
- Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[\[1\]](#)

2. ¹H NMR Acquisition:

- This is typically the first experiment performed and provides information on the number, environment, and connectivity of protons.[\[2\]](#)
- A standard 1D proton NMR experiment is run. Key parameters to set include the number of scans, pulse width, and relaxation delay.

3. ¹³C NMR Acquisition:

- This experiment provides information about the carbon skeleton of the molecule.[\[2\]](#)
- Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is usually required compared to ¹H NMR.[\[2\]](#)
- Proton decoupling is commonly used to simplify the spectrum and enhance signal-to-noise.[\[2\]](#)

4. Data Processing and Analysis:

- The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.[\[3\]](#)
- The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is the common internal standard (0 ppm) for both ¹H and ¹³C NMR.[\[4\]](#)

- Chemical shifts, integration (for ^1H), and multiplicities are analyzed to determine the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present in a molecule.[5][6]

1. Sample Preparation:

- For Solids (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., ZnSe or diamond) and pressure is applied to ensure good contact.[5] This is a common and simple method for obtaining IR spectra of solids.[5]
- For Liquids: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
- For Solutions: The compound can be dissolved in a solvent that has minimal IR absorption in the region of interest (e.g., CCl_4).[7]

2. Data Acquisition:

- A background spectrum (of the empty ATR crystal or the solvent) is collected first.
- The sample spectrum is then recorded.
- The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
- The typical range for mid-IR spectroscopy is $4000\text{-}400\text{ cm}^{-1}$.[8]

3. Spectral Interpretation:

- The positions (wavenumber, cm^{-1}), intensities, and shapes of the absorption bands are correlated with specific vibrational modes of functional groups (e.g., O-H, N-H, C=O).[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as conjugated systems.[\[9\]](#)

1. Sample Preparation:

- The compound is dissolved in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., water, ethanol, hexane).[\[10\]](#)
- A series of dilutions of known concentration are typically prepared to determine the molar absorptivity and to check for adherence to the Beer-Lambert Law.[\[9\]](#)

2. Data Acquisition:

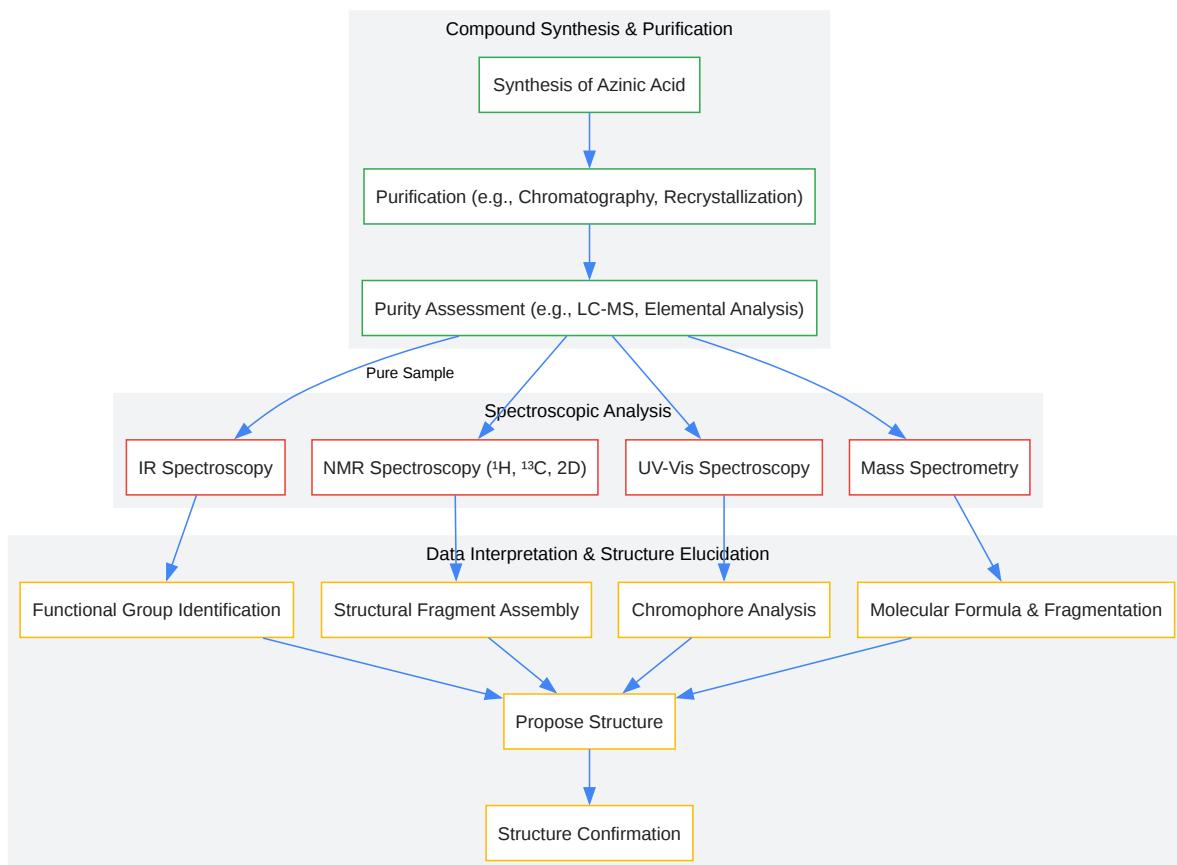
- A UV-Vis spectrophotometer is used, which consists of a light source, a monochromator, a sample holder (cuvette), and a detector.[\[9\]](#)
- A baseline is recorded using a cuvette filled with the pure solvent.
- The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm).

3. Data Analysis:

- The wavelength of maximum absorbance (λ_{max}) is identified.[\[9\]](#)
- If quantitative analysis is required, a calibration curve of absorbance versus concentration is plotted to determine the molar absorptivity (ϵ) according to the Beer-Lambert Law.[\[9\]](#)

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

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Caption: A logical workflow for the spectroscopic characterization of a novel compound.

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